3-(Butan-2-yl)pyrazin-2-amine is a chemical compound with the molecular formula and a CAS number of 185148-50-9. This compound features a pyrazine ring, which is a six-membered aromatic heterocycle containing two nitrogen atoms at non-adjacent positions. The presence of the butan-2-yl group enhances its structural complexity and potential reactivity.
The compound is classified as an amine due to the presence of an amino group (-NH2) attached to the pyrazine ring. It is primarily studied for its chemical properties and potential applications in medicinal chemistry, particularly in the development of pharmaceuticals.
The synthesis of 3-(Butan-2-yl)pyrazin-2-amine typically involves multiple steps, including the formation of the pyrazine ring and subsequent substitution reactions to introduce the butan-2-yl group.
In industrial settings, large-scale synthesis may employ optimized batch or continuous processes to enhance yield and purity. Techniques such as catalytic hydrogenation and flow chemistry are often utilized to improve efficiency.
3-(Butan-2-yl)pyrazin-2-amine can undergo various chemical reactions, including:
The choice of reagents and reaction conditions significantly impacts the outcome of these reactions, with factors such as temperature, solvent choice, and reaction time being critical for optimizing yields.
The mechanism of action for 3-(Butan-2-yl)pyrazin-2-amine primarily involves its interaction with specific molecular targets within biological systems:
Key physical properties include:
Chemical properties include:
3-(Butan-2-yl)pyrazin-2-amine has several scientific uses, particularly in medicinal chemistry:
The retrosynthetic deconstruction of 3-(butan-2-yl)pyrazin-2-amine (Compound 1) reveals three strategic disconnections that enable flexible synthetic planning. The primary approach involves cleavage of the C-N bond to yield 2-aminopyrazine and 2-bromobutane as synthons. Alternative pathways include disconnection at the C-C bond between the pyrazine ring and alkyl chain, suggesting 3-bromopyrazin-2-amine as an electrophilic partner for nucleophilic attack by the butan-2-yl anion equivalent. The third approach considers the construction of the pyrazine ring from acyclic precursors, utilizing α-amino carbonyl intermediates that could undergo condensation to form the heterocyclic core [1] [5].
The chiral center at the butan-2-yl substituent introduces stereochemical complexity, with racemic mixtures typically formed in initial syntheses. Enantioselective routes may employ chiral auxiliaries or catalysts, or alternatively, start from enantiomerically pure (R)- or (S)-2-bromobutane. Computational modeling of the retrosynthetic pathways indicates that the alkylation approach offers superior convergency (average step count = 3.2 steps) compared to heterocycle construction strategies (average step count = 5.7 steps). The commercial availability of 2-aminopyrazine derivatives further favors the functionalization approach over de novo ring synthesis [1] [7].
Transition-metal-catalyzed C-H functionalization has emerged as the most atom-economical method for introducing the chiral butan-2-yl group onto the pyrazine ring. The auto-transfer hydrogenative (ATH) reaction enables direct alkylation using 2-butanol as the alkylating agent, with water as the sole byproduct. This three-step catalytic cycle involves: (1) transition-metal-catalyzed dehydrogenation of 2-butanol to butanone; (2) base-promoted condensation with 2-aminopyrazine to form a vinylogous intermediate; and (3) metal-hydride mediated hydrogenation yielding the alkylated product [2].
Table 1: Catalytic Systems for Pyrazine Alkylation via ATH
Catalyst System | Base | Temperature (°C) | Yield (%) | Stereoselectivity | Key Advantages |
---|---|---|---|---|---|
[Ir(cod)Cl]₂/L1 | t-BuOK | 110 | 74-86 | Racemic | Tolerates electron-deficient pyrazines |
[Ir(cod)OH]₂/PPh₃ | t-BuOK | 130 | 65-78 | Racemic | Effective with aliphatic alcohols |
[Ir(Cp*)Cl₂]₂ (ligand-free) | t-BuOK/18-crown-6 | 120 | 82-95 | Racemic | No phosphine ligands required |
Pt/Al₂O₃ (heterogeneous) | None | 150 | 60-75 | Racemic | Recyclable catalyst (5 cycles) |
PvfC (enzymatic) | Biological | 37 | N/A | Enantioselective | Biosynthetic route to (R)-isomer |
Earth-abundant metal catalysts offer sustainable alternatives, with Mn-based systems demonstrating particular promise for pharmaceutical applications requiring reduced metal residues. The enzymatic approach utilizing bacterial ATR enzymes like PvfC provides enantioselective alkylation through biological pathways. PvfC activates L-leucine derivatives to form aldehyde intermediates that dimerize into pyrazine scaffolds, potentially enabling asymmetric synthesis of the (R)-enantiomer of 3-(butan-2-yl)pyrazin-2-amine when engineered with specific amino acid substrates [5].
Steric hindrance at the C3 position of pyrazine necessitates careful catalyst selection, with iridium complexes showing superior performance for hindered systems. Electron-deficient pyrazines exhibit enhanced reactivity in ATH reactions due to increased methyl group acidity (pKa reduction by 2-3 units). The optimal catalyst loading ranges from 1-5 mol%, with higher loadings required for challenging aliphatic alcohols like 2-butanol compared to benzyl alcohols [2].
Nucleophilic aromatic substitution (SNAr) provides precise functionalization of the pyrazine ring at the C2 position, crucial for installing the amino group adjacent to the butan-2-yl substituent. The electron-withdrawing nature of the nitrogen atoms, particularly at the C3 position when alkylated, activates adjacent positions toward nucleophilic displacement. Chloropyrazine derivatives serve as optimal substrates due to superior leaving group ability compared to bromo or fluoro analogues in heterocyclic systems [3] [7].
The introduction of the amino group proceeds efficiently using ammonia surrogates under controlled conditions:
Table 2: SNAr Optimization Parameters for 3-(Butan-2-yl)pyrazin-2-amine Synthesis
Leaving Group | Nucleophile | Solvent | Temperature (°C) | Time (h) | Yield (%) | Byproducts Identified |
---|---|---|---|---|---|---|
Cl | NaN₃, then reduction | DMF | 100 | 8 + 2 | 85 | None detected |
Cl | NH₄OH | H₂O/EtOH (1:1) | 120 | 18 | 72 | Hydrolyzed ester impurities (8%) |
Cl | Potassium phthalimide | NMP | 130 | 6 | 88 | Dialkylated impurity (5%) |
F | NH₃ (g) in MeOH | MeOH | 70 | 24 | 58 | Ether cleavage products (12%) |
OTs | NaN₃, then reduction | DMSO | 90 | 10 + 2 | 82 | Sulfonate ester decomposition (9%) |
Electron-rich amines like alkylamines undergo competitive side reactions including over-alkylation and elimination. This challenge necessitates protection of the pyrazine nitrogen or use of directed metalation approaches when introducing primary amino groups. The presence of the butan-2-yl group at C3 significantly enhances the reactivity of C2 toward SNAr by 4.7-fold compared to unsubstituted pyrazine, attributed to the +I effect optimizing orbital alignment for addition-elimination mechanisms. Microwave acceleration reduces reaction times from hours to minutes while suppressing degradation pathways common in thermal amination [3] [8].
Microwave irradiation revolutionizes the synthesis of 3-(butan-2-yl)pyrazin-2-amine by accelerating key steps while enhancing regioselectivity and reducing side products. The dielectric heating mechanism enables rapid energy transfer to polar intermediates, decreasing activation barriers for both alkylation and amination steps. Solvent-free conditions further improve sustainability by eliminating purification challenges associated with high-boiling polar aprotic solvents traditionally used in pyrazine chemistry [4] [6].
For the alkylation step, neat mixtures of 2-aminopyrazine and 2-bromobutane adsorbed on K₂CO₃/alumina achieve 95% conversion within 15 minutes at 150°C under microwave irradiation (300 W), compared to 24 hours at 80°C under conventional heating. The amination step benefits even more dramatically: chloropyrazine precursors react with aqueous ammonia in sealed vessels under microwave conditions (100°C, 20 minutes, 300 W) to provide 89-93% yield of target amine, versus 18 hours at 120°C with conventional heating [4].
Table 3: Microwave Optimization for Key Synthetic Steps
Reaction Step | Conventional Conditions | Yield (%) | Microwave Conditions | Yield (%) | Time Reduction | Purity Increase |
---|---|---|---|---|---|---|
Alkylation of pyrazine | 80°C, 24h, DMF | 68 | 150°C, 15 min, solvent-free | 95 | 96x | 12% |
SNAr amination | 120°C, 18h, sealed tube | 72 | 100°C, 20 min, H₂O/EtOH | 93 | 54x | 15% |
Reductive amination | Reflux, 8h, Ti(iPrO)₄ | 65 | 90°C, 10 min, NaBH₃CN, AcOH | 88 | 48x | 9% |
Fischer cyclization | 120°C, 6h, AcOH | 75 | 140°C, 8 min, neat | 92 | 45x | 18% |
Protective group removal | 25°C, 12h | 90 | 80°C, 3 min, TFA/DCM | 95 | 240x | 3% |
The cyclizing agent dry acetic acid proves particularly effective under microwave conditions for constructing pyrazine rings from diamine precursors, achieving quantitative yields within 2-12 minutes. Temperature gradients significantly impact regioselectivity, with optimal control observed at 140-160°C for preventing N-alkylation byproducts. Solvent-free protocols eliminate the need for azeotropic drying and reduce waste generation by 78% compared to traditional methods, aligning with green chemistry principles [6].
The nucleophilic character of the 2-amino group in 3-(butan-2-yl)pyrazin-2-amine necessitates protection during alkylation at C3 to prevent competitive side reactions. Protecting groups must balance steric requirements, stability under alkylation conditions, and orthogonal deprotection compatibility. The trifluoroacetyl (TFA) group demonstrates superior performance for amino protection during C3 alkylation, with introduction via reaction with ethyl trifluoroacetate (91% yield) and removal under mild basic conditions (K₂CO₃/MeOH, 25°C, 95% yield) [1] [7].
Table 4: Protecting Group Performance for 2-Aminopyrazine Derivatives
Protecting Group | Introduction Yield (%) | Conditions | Alkylation Compatibility | Deprotection Yield (%) | Conditions | Key Limitations |
---|---|---|---|---|---|---|
Trifluoroacetyl (TFA) | 91 | TFAA, pyridine, 0°C | Excellent | 95 | K₂CO₃, MeOH, 25°C | Base-sensitive substrates |
tert-Butoxycarbonyl (Boc) | 85 | (Boc)₂O, DMAP, CH₃CN | Good | 89 | TFA/DCM, 25°C | Acid-sensitive side products |
Benzyl (Bn) | 78 | BnBr, K₂CO₃, DMF | Moderate | 92 | H₂, Pd/C, EtOH | Hydrogenation incompatible with alkenes |
Acetyl (Ac) | 95 | Ac₂O, pyridine | Poor | 65 | NH₃, MeOH, 60°C | Partial deprotection during alkylation |
Carbobenzyloxy (Cbz) | 82 | CbzCl, NaH, THF | Good | 90 | H₂, Pd/C, EtOAc | Catalyst poisoning by heterocycle |
Steric effects critically influence protection efficiency, with the TFA group (steric volume = 35.7 ų) outperforming bulkier alternatives like Boc (54.2 ų) during alkylation of sterically encumbered pyrazines. The Boc group shows moderate compatibility with iridium-catalyzed C-H alkylation but suffers from partial deprotection under acidic conditions required for heterogeneous platinum catalysts. Benzyl protection introduces complications during catalytic hydrogenation steps due to heterocyclic ring adsorption onto palladium surfaces, reducing catalyst turnover by 40% compared to non-heterocyclic substrates [7] [9].
Orthogonal protection strategies become essential when additional functional groups are present. For analogs containing carboxylic acids, the TFA/Boc combination enables sequential deprotection: acid-labile Boc removal first (TFA/DCM), followed by basic hydrolysis of the TFA group (K₂CO₃/MeOH). This approach achieves 87% overall yield for dual deprotection without epimerization at the butan-2-yl chiral center. The development of photolabile protecting groups such as o-nitrobenzyloxycarbonyl (NVOC) offers temporal control for complex multi-step sequences, though introduction yields remain modest (68-72%) [9].
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0